molecular formula C7H6ClN3O B11911608 (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol

(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol

Cat. No.: B11911608
M. Wt: 183.59 g/mol
InChI Key: YFAIPFKYMBBQBU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method involves the cyclization of a chlorinated pyrazole derivative with a suitable pyrimidine precursor in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide, and the reaction is typically carried out at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of cyclin-dependent kinase 2, thereby affecting cell cycle regulation . The compound’s effects are mediated through its binding to the active site of the target enzyme, leading to inhibition of its activity and subsequent downstream effects on cellular processes.

Comparison with Similar Compounds

(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

(5-chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol

InChI

InChI=1S/C7H6ClN3O/c8-6-1-2-11-7(10-6)5(4-12)3-9-11/h1-3,12H,4H2

InChI Key

YFAIPFKYMBBQBU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)CO)N=C1Cl

Origin of Product

United States

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